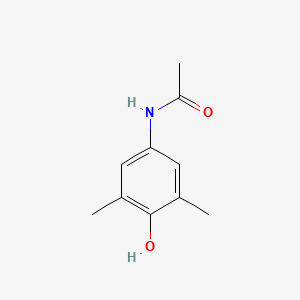

3',5'-Dimethylacetaminophen

Descripción

3',5'-Dimethylacetaminophen (IUPAC: N-(4-hydroxy-3,5-dimethylphenyl)acetamide) is a methylated derivative of acetaminophen (paracetamol), where methyl groups are introduced at the 3' and 5' positions of the phenolic ring. This structural modification was designed to study the role of substituents in modulating metabolic stability, toxicity, and redox behavior . Synthesized via nitrosation of 2,6-dimethylphenol followed by PtO₂/H₂ reduction in acetic acid/anhydride mixtures, this compound serves as a model to investigate free radical and quinone imine metabolites .

Propiedades

Número CAS |

22900-79-4 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

N-(4-hydroxy-3,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12) |

Clave InChI |

FQCIYRLHNCRDKD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)NC(=O)C |

SMILES canónico |

CC1=CC(=CC(=C1O)C)NC(=O)C |

Otros números CAS |

22900-79-4 |

Sinónimos |

3',5'-dimethyl-4'-hydroxyacetanilide 3',5'-dimethylacetaminophen 3',5'-dimethylparacetamol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Metabolic Stability and Radical Formation

- Acetaminophen: Generates a highly reactive phenoxyl free radical and N-acetyl-p-benzoquinone imine (NAPQI), which rapidly dimerizes, polymerizes, or reacts with nucleophiles like glutathione (GSH) .

- 3',5'-Dimethylacetaminophen: The 3' and 5' methyl groups introduce steric hindrance, stabilizing its phenoxyl radical and N-acetyl-3,5-dimethyl-p-benzoquinone imine. Rearomatization of intermediates is blocked due to methyl substitution, preventing dimerization .

- 2,6-Dimethylacetaminophen: Positional isomer with methyl groups at 2' and 6'. Its quinone imine forms tetrahedral adducts with nucleophiles (e.g., ethanethiol), unlike the 3',5'-isomer .

Table 1: Stability and Reactivity of Metabolites

Toxicity Mechanisms

- Acetaminophen: Hepatotoxicity arises from NAPQI-induced GSH depletion, covalent protein binding, and oxidative stress .

- 3',5'-Dimethylacetaminophen: Exhibits comparable toxicity to acetaminophen despite stable metabolites. Toxicity involves electron transfer processes (e.g., oxidation to electrophilic species) and GSH disulfide formation, independent of covalent protein binding . Pretreatment with BCNU (glutathione reductase inhibitor) enhances its toxicity, implicating redox cycling .

- 2,6-Dimethylacetaminophen: Less hepatotoxic and nephrotoxic. Its cytotoxicity is partially mediated by lipid peroxidation, mitigated by antioxidants like desferrioxamine .

Table 2: Cytotoxicity and Mechanisms in Rat Hepatocytes

Antioxidant Properties and Oxidation Potentials

All three compounds exhibit antioxidant activity, correlating with their half-wave oxidation potentials (E₁/₂):

- Acetaminophen: E₁/₂ = +0.76 V (vs. SCE)

- 3',5'-Dimethylacetaminophen: E₁/₂ = +0.68 V

- 2,6-Dimethylacetaminophen: E₁/₂ = +0.92 V

Organ-Specific Toxicity in vivo

- 3',5'-Dimethylacetaminophen: Slightly more nephrotoxic than acetaminophen but equally hepatotoxic in mice and rats .

- 2,6-Dimethylacetaminophen: Minimal tissue damage, resembling N-methylacetaminophen .

Interaction with Oxygen and Enzymes

- In horseradish peroxidase/H₂O₂ systems, 3',5'-dimethylacetaminophen forms a stable phenoxyl radical without oxygen consumption, unlike acetaminophen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.